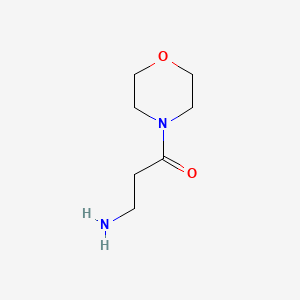

3-Amino-1-morpholin-4-yl-propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-1-morpholin-4-yl-propan-1-one: is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . This compound is characterized by the presence of an amino group, a morpholine ring, and a ketone group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amination Reaction:

Catalytic Hydrogenation: Another method includes the selective reduction of 3-nitro-1-morpholin-4-yl-propan-1-one using catalytic hydrogenation.

Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Amino-1-morpholin-4-yl-propan-1-one can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form various amines and alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halides, alkylating agents.

Major Products:

Oxidation Products: Corresponding oxides and ketones.

Reduction Products: Amines and alcohols.

Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

Biological Applications

1. Antioxidant Activity

Research indicates that 3-Amino-1-morpholin-4-yl-propan-1-one exhibits significant antioxidant properties. Studies have shown it can scavenge free radicals and inhibit lipid peroxidation, which is crucial in protecting cells from oxidative stress-related damage. This property suggests potential applications in neuroprotective therapies, particularly for conditions associated with oxidative stress, such as neurodegenerative diseases .

2. Anticancer Properties

The compound has been investigated for its anticancer effects across various human tumor cell lines. In vitro studies reveal that it can reduce cell viability and induce apoptosis through the activation of caspase pathways. Notably, it has been shown to enhance the sensitivity of tumor cells to chemotherapeutic agents, making it a candidate for combination therapies in oncology .

3. Neuropharmacological Effects

this compound has been studied for its interactions with neurotransmitter systems. It acts as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. Its ability to modulate neurotransmitter uptake suggests potential applications in treating conditions such as depression and anxiety .

Synthetic Applications

1. Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique morpholine structure allows for the development of various derivatives with enhanced biological activities. Researchers utilize it as a reagent in synthesizing more complex molecules, expanding its utility in medicinal chemistry .

2. Development of Biochemical Assays

Due to its biological activity, this compound is employed in biochemical assays to study enzyme interactions and receptor activities. This application is vital for understanding the compound's mechanism of action and exploring new therapeutic targets .

Case Studies

Case Study 1: Antioxidant Activity

A study demonstrated that derivatives of this compound exhibited glutathione peroxidase-like activity, effectively inhibiting lipid peroxidation in rat brain homogenates. This finding supports the compound's potential use in neuroprotective therapies .

Case Study 2: Anticancer Effects

In another investigation, treatment with this compound led to significant reductions in cell viability across various cancer cell lines. The study concluded that the compound's mechanism involves inducing apoptosis via caspase pathway activation, indicating its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 3-Amino-1-morpholin-4-yl-propan-1-one involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The morpholine ring provides stability and enhances its reactivity in various chemical environments .

Comparison with Similar Compounds

N-(3-Aminopropyl)morpholine: Similar structure but lacks the ketone group.

3-Nitro-1-morpholin-4-yl-propan-1-one: Precursor in the synthesis of 3-Amino-1-morpholin-4-yl-propan-1-one.

Uniqueness:

- The presence of both an amino group and a ketone group in this compound makes it a versatile intermediate in organic synthesis.

- The morpholine ring enhances its solubility and stability, making it suitable for various applications in research and industry .

Biological Activity

3-Amino-1-morpholin-4-yl-propan-1-one (CAS No. 71274-43-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

The molecular structure of this compound features a morpholine ring and an amino group, contributing to its unique biological properties. The compound has a molecular formula of C7H14N2O2 and a molecular weight of 158.20 g/mol. The morpholine ring enhances lipophilicity, facilitating cellular penetration, while the amino group allows for hydrogen bonding with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, potentially alleviating symptoms of depression and anxiety.

- Receptor Modulation : Research indicates that this compound may interact with several receptor types, including opioid receptors and serotonin receptors. Docking studies suggest that it could serve as a ligand for these receptors, influencing pain modulation and mood regulation .

Antidepressant Properties

This compound has been studied for its antidepressant-like effects. In preclinical models, the compound demonstrated significant monoamine reuptake inhibition, suggesting its potential utility in treating mood disorders.

Anti-inflammatory Effects

Emerging evidence points to anti-inflammatory properties associated with this compound. In vitro studies have indicated that this compound may reduce the production of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.

Antitumor Activity

Recent investigations have suggested that derivatives of this compound exhibit antitumor activity. These compounds have been shown to induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents.

Data Table: Biological Activities Summary

| Activity | Mechanism | References |

|---|---|---|

| Antidepressant | MAO inhibition, neurotransmitter modulation | , |

| Anti-inflammatory | Cytokine production reduction | , |

| Antitumor | Induction of apoptosis |

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated the effects of this compound on rodent models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time during forced swim tests compared to control groups, supporting its antidepressant potential .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound in human cell lines. The study reported a marked decrease in interleukin (IL)-6 levels following treatment with this compound, suggesting its role in modulating inflammatory responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Amino-1-morpholin-4-yl-propan-1-one, and how can reaction conditions be systematically optimized?

The synthesis typically involves condensation between morpholine and a suitably functionalized propanone precursor. Key steps include:

- Amine-Ketone Coupling : Use a nucleophilic substitution reaction under anhydrous conditions with catalysts like triethylamine to facilitate bond formation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via TLC and HPLC .

- Optimization Variables : Adjust reaction temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for amine:ketone) to maximize yield (typically 70–89%) .

Q. How should researchers characterize this compound to confirm its structural integrity?

A multi-technique approach is essential:

- Spectroscopy :

- IR : Confirm presence of C=O (~1650–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- NMR : Analyze 1H-NMR for morpholine protons (δ 3.6–3.8 ppm, multiplet) and 13C-NMR for carbonyl carbon (δ ~205 ppm) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/water) and refine structures using SHELXL .

Q. What strategies are effective in assessing and ensuring compound purity for downstream applications?

- Chromatography : Use reverse-phase HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm .

- Elemental Analysis : Compare experimental vs. theoretical C, H, N, O values; deviations >0.3% indicate impurities .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

- Advanced NMR Techniques : Perform 2D experiments (COSY, HSQC) to assign overlapping signals. For example, coupling constants in 1H-NMR can differentiate between rotamers or conformers .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to resolve ambiguities .

Q. What methodologies are recommended for investigating the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins. Parameterize the compound’s charge states (protonated amine at physiological pH) .

- Kinetic Assays : Perform fluorescence quenching or SPR to measure binding constants (Kd). For example, monitor fluorescence changes upon titration with the target protein .

Q. How should researchers address discrepancies in crystallographic refinement (e.g., poor R-factors)?

- Data Quality : Ensure high-resolution data (<1.0 Å) and minimize crystal twinning by screening multiple crystals .

- Refinement Protocols : Use SHELXL’s restraints for anisotropic displacement parameters and apply TWIN/BASF commands for twinned data .

- Validation Tools : Check geometry with PLATON and electron density maps with Coot to identify misassigned atoms .

Q. What experimental designs are suitable for probing the compound’s reaction mechanisms (e.g., oxidation pathways)?

- Isotopic Labeling : Track 18O-incorporation in carbonyl groups during oxidation reactions using GC-MS .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. How can computational chemistry predict the compound’s stability under varying pH and temperature conditions?

- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis) in explicit solvent models (water, pH 7.4) using GROMACS .

- Thermogravimetric Analysis (TGA) : Validate predictions by experimentally measuring decomposition temperatures .

Q. Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental elemental analysis results?

- Systematic Error Check : Calibrate instrumentation (e.g., CHNS analyzer) with certified standards.

- Sample Contamination : Re-purify via preparative HPLC and repeat analysis. Deviations >0.5% may indicate persistent impurities .

Q. What steps are critical when crystallographic data conflicts with spectroscopic assignments?

- Cross-Validation : Re-refine X-ray data with alternative space groups (e.g., P1 vs. P21/c) to rule out symmetry errors .

- Complementary Techniques : Use LC-MS to confirm molecular weight and IR to verify functional groups absent in XRD .

Q. Software and Tools

Properties

IUPAC Name |

3-amino-1-morpholin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-2-1-7(10)9-3-5-11-6-4-9/h1-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFZXCIIJBHBAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.